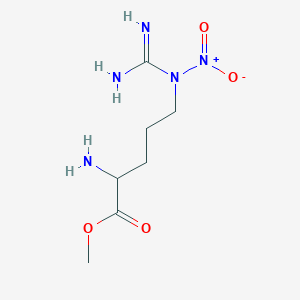
Methyl2-amino-5-(N'-nitrocarbamimidamido)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate typically involves the reaction of arginine derivatives with nitro compounds under specific conditions. One common method involves the esterification of arginine with methanol in the presence of a strong acid catalyst, followed by nitration using nitric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted arginine derivatives.
Scientific Research Applications
Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential role in biological pathways and as a tool for investigating enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. This compound can also modulate signaling pathways by interacting with receptors and other proteins .
Comparison with Similar Compounds
Similar Compounds
NG-Nitro-L-arginine methyl ester: A similar compound with a slightly different structure and similar biological activity.
NG-Nitro-D-arginine: Another related compound with distinct properties and applications.
Uniqueness
Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H15N5O4 |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
methyl 2-amino-5-[carbamimidoyl(nitro)amino]pentanoate |
InChI |
InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-11(7(9)10)12(14)15/h5H,2-4,8H2,1H3,(H3,9,10) |
InChI Key |
OOLXFVMDIXZMAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCN(C(=N)N)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















